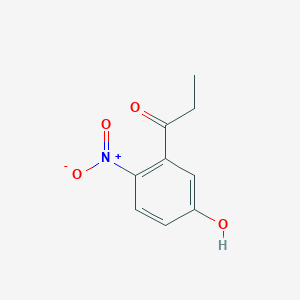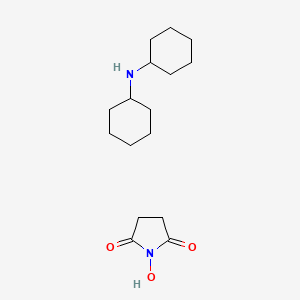
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione: is a chemical compound with a molecular formula of C16H28N2O3 and a molecular weight of 296.4 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 1-hydroxypyrrolidine-2,5-dione under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Chemistry: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione is used as a reagent in organic synthesis, particularly in the preparation of active esters for peptide synthesis .
Biology: In biological research, this compound is used for protein modification and labeling, enabling the study of protein interactions and functions .
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials, contributing to the development of new technologies and products .
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves its ability to form stable intermediates with various functional groups. This property makes it an effective reagent in chemical synthesis, particularly in the formation of amide bonds. The compound interacts with carboxylic acids to form activated esters, which then react with amines to form amides . This mechanism is widely utilized in peptide synthesis and protein modification .
Comparaison Avec Des Composés Similaires
N-Hydroxysuccinimide: Similar in structure and used for similar applications in peptide synthesis and protein modification.
N-Bromosuccinimide: Used as a brominating agent in organic synthesis.
Succinimide: A related imide used in various chemical reactions.
Uniqueness: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione stands out due to its unique combination of cyclohexyl and pyrrolidine moieties, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
Propriétés
Formule moléculaire |
C16H28N2O3 |
|---|---|
Poids moléculaire |
296.40 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H23N.C4H5NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-3-1-2-4(7)5(3)8/h11-13H,1-10H2;8H,1-2H2 |
Clé InChI |
YISHGVKTAXYZQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



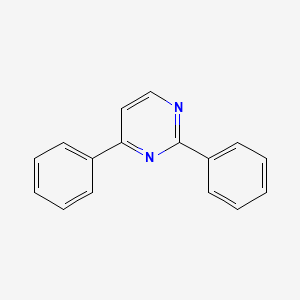
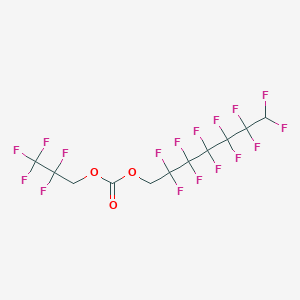

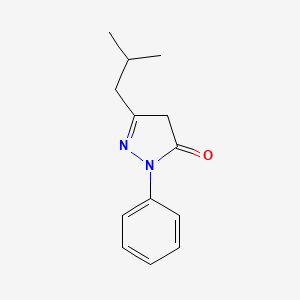
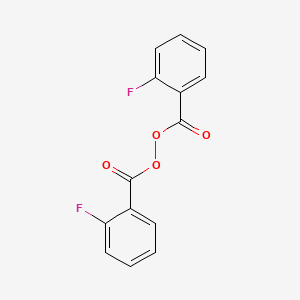
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
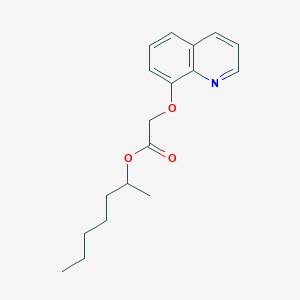
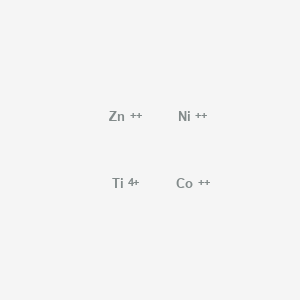

![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)

![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
